molecular formula C18H19N3O5S B2524003 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide CAS No. 941992-60-5

4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No. B2524003
CAS RN: 941992-60-5
M. Wt: 389.43
InChI Key: PGFFLMHPUKSHAS-UHFFFAOYSA-N
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Description

The compound 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide is a derivative of the benzothiazine class, which is known for its diverse biological activities. Although the specific compound is not directly studied in the provided papers, the papers do offer insights into the synthesis, structure, and properties of closely related benzothiazine derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves the reaction of suitable precursors such as o-aminothiophenol or o-aminophenol with various acrylates or carbonyl compounds. For instance, the first paper discusses the synthesis of a series of benzothiazine carboxamides, which are structurally related to the compound of interest . These syntheses often involve multiple steps, including the formation of the benzothiazine core followed by functionalization at the carboxyl group. The methods described could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine core, which can be further modified with various substituents. The second paper provides an in-depth analysis of the molecular structure of a potent anti-HIV agent, which is a benzothiazine derivative, using X-ray crystallography and density functional theory (DFT) . These techniques could be applied to determine the molecular structure of 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide, providing insights into its three-dimensional conformation and electronic properties.

Chemical Reactions Analysis

Benzothiazine derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The papers do not directly address the chemical reactivity of the specific compound , but they do provide examples of reactions involving similar structures. For example, the third paper describes the preparation of benzothiazinones and benzoxazinones from alkyl 3-nitroacrylates . These reactions typically involve nucleophilic attack and cyclization steps. By understanding these reaction mechanisms, one can predict the chemical behavior of the compound of interest under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical properties of 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide, they do offer insights into the properties of related compounds. For example, the first paper mentions that compounds with a free carboxyl group exhibit potential as diuretics, while carbamide derivatives show promise as analgesics . These biological activities suggest that the compound of interest may also possess significant pharmacological properties. Additionally, the second paper's discussion of electronic properties, such as HOMO and LUMO coefficients, can be used to infer the reactivity and stability of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Kolyamshin et al. (2021) describes the synthesis of related nitrophenyl-dioxane derivatives, highlighting methods that could potentially be applied to similar compounds like 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide (Kolyamshin et al., 2021).
  • In research by Dias et al. (2015), the synthesis and characterization of new nitroaromatic compounds were reported, which may provide insights into the structural and spectroscopic properties of similar benzamide derivatives (Dias et al., 2015).

Biological Activity and Potential Applications

  • Nomura et al. (1999) explored derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide for antidiabetic properties, suggesting that related structures could have similar biological activity (Nomura et al., 1999).
  • A study by Yoshida et al. (2005) on benzothiazole derivatives indicates potential anticancer properties, which might be relevant for the studied compound (Yoshida et al., 2005).
  • Ravinaik et al. (2021) synthesized benzamides with anticancer activity, suggesting possible therapeutic applications for similar compounds (Ravinaik et al., 2021).
  • Thakal et al. (2020) investigated the antidiabetic potential of benzamide derivatives, providing insights into the possible uses of 4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide in this area (Thakal et al., 2020).

Antimicrobial Activity

  • Ahmad et al. (2011) synthesized benzothiazine derivatives with antimicrobial properties, hinting at potential antimicrobial applications for related compounds (Ahmad et al., 2011).
  • Khatiwora et al. (2013) worked on benzamide complexes exhibiting antibacterial activity, which may be relevant for the compound (Khatiwora et al., 2013).

properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-13-4-7-16(21(23)24)12-17(13)19-18(22)14-5-8-15(9-6-14)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFFLMHPUKSHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-methyl-5-nitrophenyl)benzamide

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